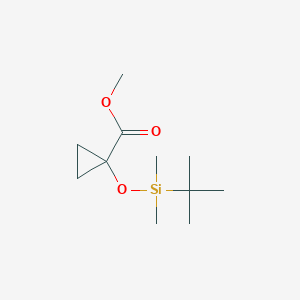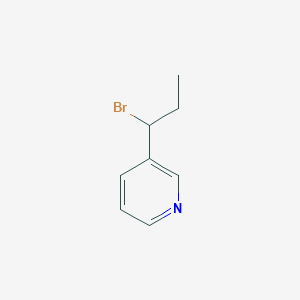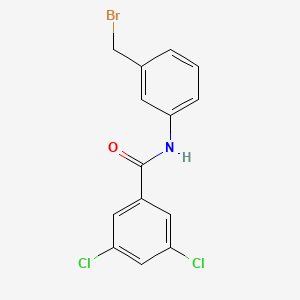
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step yields 3-(bromomethyl)phenyl. The next step involves the reaction of this intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form amines or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary amines or hydrocarbons
Aplicaciones Científicas De Investigación
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(bromomethyl)phenyl)benzamide
- N-(3-(bromomethyl)phenyl)-4-chlorobenzamide
- N-(3-(bromomethyl)phenyl)-2,4-dichlorobenzamide
Uniqueness
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is unique due to the presence of both bromomethyl and dichlorobenzamide groups, which confer distinct reactivity and biological activity compared to similar compounds. The dichlorobenzamide moiety enhances its stability and lipophilicity, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C14H10BrCl2NO |
|---|---|
Peso molecular |
359.0 g/mol |
Nombre IUPAC |
N-[3-(bromomethyl)phenyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C14H10BrCl2NO/c15-8-9-2-1-3-13(4-9)18-14(19)10-5-11(16)7-12(17)6-10/h1-7H,8H2,(H,18,19) |
Clave InChI |
ZLXXYFXLWAVKRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


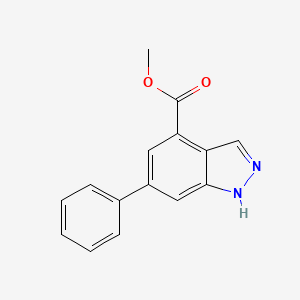
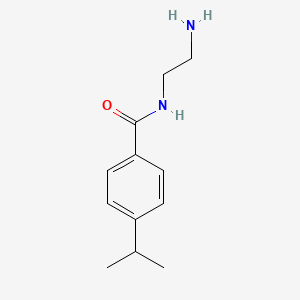
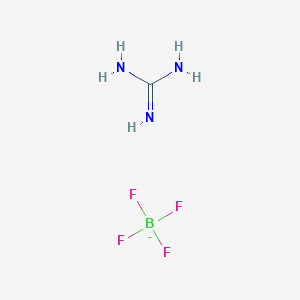

![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)

![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)
